1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one
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Overview
Description
1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one typically involves the reaction of 3-chlorobenzaldehyde with 3-chloroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more saturated derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(4-chlorophenyl)-3-(3-methylphenyl)pentane-1,5-dione
- 1,5-Bis(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)pentane-1,5-dione
- 1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione
Uniqueness
1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one is unique due to its specific substitution pattern and the presence of the penta-1,4-dien-3-one backbone, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
919079-80-4 |
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Molecular Formula |
C18H14Cl2O |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1,5-bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C18H14Cl2O/c1-13(10-15-5-3-7-17(20)12-15)18(21)9-8-14-4-2-6-16(19)11-14/h2-12H,1H3 |
InChI Key |
BISQTGDPEBASAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Cl)C(=O)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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